N-(2-chlorophenyl)-2-phenoxybutanamide
Description
N-(2-Chlorophenyl)-2-phenoxybutanamide is an organic compound featuring a 2-chlorophenyl group attached to a butanamide backbone, with a phenoxy substituent at the second carbon of the butanamide chain. The molecular formula is inferred as C₁₆H₁₆ClNO₂ (molecular weight ~297.76 g/mol), based on similar compounds like N-(2-chlorophenyl)-2-phenylbutanamide (CAS 346727-17-1, molecular weight 273.76 g/mol) and phenoxyacetamide derivatives . The compound’s synthesis likely involves chloroacetylation of amines followed by nucleophilic substitution with phenoxy groups, as seen in related acetamide syntheses .
Properties
Molecular Formula |
C16H16ClNO2 |
|---|---|
Molecular Weight |
289.75g/mol |
IUPAC Name |
N-(2-chlorophenyl)-2-phenoxybutanamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-15(20-12-8-4-3-5-9-12)16(19)18-14-11-7-6-10-13(14)17/h3-11,15H,2H2,1H3,(H,18,19) |
InChI Key |
NFYJWKXGZJCTRW-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=CC=C1Cl)OC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1Cl)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Phenoxy vs.
- Chlorophenyl Position : The 2-chlorophenyl substituent may sterically hinder intermolecular interactions, reducing crystallinity compared to para-substituted analogs (e.g., N-(4-fluorophenyl)-2-chloroacetamide) .
Pharmacological and Functional Comparisons
While pharmacological data for the target compound are absent, insights from analogs suggest:
- Antioxidant Activity: Phenoxyacetamide derivatives with indole moieties (e.g., N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide) exhibit significant antioxidant properties via radical scavenging .
- Bioavailability : The butanamide chain may improve lipophilicity compared to acetamides, enhancing membrane permeability .
- Hydrogen Bonding : The amide group enables intermolecular hydrogen bonding, crucial for crystallinity and stability, as observed in N-(4-fluorophenyl)-2-chloroacetamide .
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